molecular formula C12H18ClNO B8033164 4-[(Cyclopentylamino)methyl]phenol hydrochloride

4-[(Cyclopentylamino)methyl]phenol hydrochloride

Cat. No.: B8033164
M. Wt: 227.73 g/mol
InChI Key: RSKXCSYEDRBLHJ-UHFFFAOYSA-N
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Description

4-[(Cyclopentylamino)methyl]phenol hydrochloride is a chemical compound with the molecular formula C12H18ClNO. It is a derivative of phenol, where the phenol group is substituted with a cyclopentylamino methyl group. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopentylamino)methyl]phenol hydrochloride typically involves the reaction of 4-hydroxybenzylamine with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Purification of the final product is typically achieved through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopentylamino)methyl]phenol hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Cyclopentylamino)methyl]phenol hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(Cyclopentylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and other interactions with biological molecules, while the cyclopentylamino group can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways and lead to the observed effects of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Cyclohexylamino)methyl]phenol hydrochloride
  • 4-[(Cyclopropylamino)methyl]phenol hydrochloride
  • 4-[(Cyclobutylamino)methyl]phenol hydrochloride

Comparison

4-[(Cyclopentylamino)methyl]phenol hydrochloride is unique due to the presence of the cyclopentylamino group, which imparts distinct chemical and biological properties compared to its analogs. The size and shape of the cyclopentyl ring can influence the compound’s binding affinity and specificity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[(cyclopentylamino)methyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c14-12-7-5-10(6-8-12)9-13-11-3-1-2-4-11;/h5-8,11,13-14H,1-4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKXCSYEDRBLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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